molecular formula C8H19N B2415857 (2S)-3-ethylhexan-2-amine CAS No. 2248221-33-0

(2S)-3-ethylhexan-2-amine

Cat. No.: B2415857
CAS No.: 2248221-33-0
M. Wt: 129.247
InChI Key: DPKOOPUIZIOYJL-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-ethylhexan-2-amine is an organic compound with the molecular formula C8H19N It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-ethylhexan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylhexan-2-one.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-ethylhexan-2-one. This involves the reaction of the ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting amine is then purified using techniques such as distillation or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-ethylhexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated amines, acylated amines.

Scientific Research Applications

(2S)-3-ethylhexan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-ethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-ethylhexan-2-amine: The enantiomer of (2S)-3-ethylhexan-2-amine, with a different spatial arrangement of atoms.

    3-ethylhexan-2-ol: An alcohol with a similar carbon skeleton but different functional group.

    3-ethylhexanoic acid: A carboxylic acid with a similar carbon skeleton.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in pharmaceuticals and asymmetric synthesis.

Properties

IUPAC Name

(2S)-3-ethylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-6-8(5-2)7(3)9/h7-8H,4-6,9H2,1-3H3/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKOOPUIZIOYJL-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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